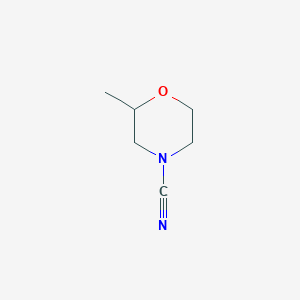
3-Bromo-4,5-diméthoxybenzaldéhyde
Vue d'ensemble
Description
3-Bromo-4,5-dimethoxybenzaldehyde (3-Br-4,5-DMBA) is an aromatic aldehyde compound that is widely used in organic synthesis and scientific research. It has been used in the synthesis of various compounds such as 1,2,4-triazole, 1,3,4-oxadiazole, and 1,3,4-thiadiazole. It is also used in the synthesis of various pharmaceuticals and agrochemicals. 3-Br-4,5-DMBA is a valuable building block for organic synthesis and has many applications in scientific research.
Applications De Recherche Scientifique
Synthèse des tétrahydropyridodiazépines
Le 3-Bromo-4,5-diméthoxybenzaldéhyde est utilisé dans la synthèse de 1-phényl-2-(4-aryl-1,3,4,5-tétrahydropyrido[2,3-b][1,4]diazépin-2-ylidène)-éthanones. Ces composés présentent un intérêt en raison de leurs activités pharmacologiques potentielles .
Applications antioxydantes
Ce composé a montré des promesses pour protéger les kératinocytes des dommages induits par les particules fines 2.5 (PM2.5), qui comprennent la production d'espèces réactives de l'oxygène (ROS), la peroxydation lipidique, le dysfonctionnement mitochondrial, les dommages à l'ADN, l'arrêt du cycle cellulaire, l'expression des protéines apoptotiques et la sénescence cellulaire .
Propriétés anti-inflammatoires et antimicrobiennes
Dans le domaine des produits marins naturels, le this compound a été identifié comme présentant des activités antimicrobiennes, antioxydantes, anticancéreuses, anti-inflammatoires et de piégeage des radicaux libres. Cela en fait un candidat précieux pour le traitement des maladies oxydatives et inflammatoires .
Synthèse organique
Le composé est également utilisé dans les procédés de synthèse organique. Par exemple, il peut être utilisé pour préparer des 1-phényl-2-(4-aryl-1,3,4,5-tétrahydropyrido[2,3-b][1,4]diazépin-2-ylidène)-éthanones, qui sont des intermédiaires dans la synthèse de divers composés organiques .
Recherche dermatologique
En raison de ses effets protecteurs contre les dommages induits par les PM2.5 sur les cellules de la peau, le this compound est important dans la recherche dermatologique. Il pourrait potentiellement être utilisé pour développer des traitements pour les affections cutanées causées par les polluants environnementaux .
Recherche cardiovasculaire
Des recherches ont montré que le this compound peut protéger contre l'ischémie myocardique et les lésions de reperfusion. Ses propriétés antioxydantes pourraient en faire un agent thérapeutique pour les affections cardiaques .
Safety and Hazards
Mécanisme D'action
Target of Action
It is known that similar compounds have been used in the synthesis of various organic compounds .
Mode of Action
It has been used as a precursor in the synthesis of 1-phenyl-2-(4-aryl-1,3,4,5-tetrahydropyrido[2,3-b][1,4]diazepin-2-ylidene)-ethanones . This suggests that it may interact with its targets through a condensation reaction followed by a basic-activated cyclization reaction .
Result of Action
Its use in the synthesis of various organic compounds suggests that it may have significant effects at the molecular level .
Action Environment
It is known that it should be stored in a dry, cool, and well-ventilated place .
Analyse Biochimique
Biochemical Properties
3-Bromo-4,5-dimethoxybenzaldehyde has been found to interact with various enzymes and proteins. It has been shown to increase the protein and mRNA levels of glutathione synthesizing enzymes, enhancing the production of reduced glutathione in human keratinocytes .
Cellular Effects
The compound has been shown to have protective effects against oxidative stress induced by UVB radiation in human keratinocytes . It significantly inhibits the activation and expression of MMP-1, a matrix metalloproteinase involved in the degradation of the basement membrane/extracellular matrix, which can lead to skin aging .
Molecular Mechanism
3-Bromo-4,5-dimethoxybenzaldehyde exerts its effects at the molecular level through various mechanisms. It activates NF-E2-related factor 2 (Nrf2) and promotes its localization into the nucleus by phosphorylating its upstream signaling proteins, extracellular signal–regulated kinase and protein kinase B . This leads to an increase in the production of reduced glutathione and establishes cellular protection against oxidative stress via an Nrf2-mediated pathway .
Propriétés
IUPAC Name |
3-bromo-4,5-dimethoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO3/c1-12-8-4-6(5-11)3-7(10)9(8)13-2/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICVODPFGWCUVJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=O)Br)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40219699 | |
| Record name | 3-Bromo-4,5-dimethoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40219699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6948-30-7 | |
| Record name | 3-Bromo-4,5-dimethoxybenzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6948-30-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-4,5-dimethoxybenzaldehyde | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006948307 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6948-30-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55757 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Bromo-4,5-dimethoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40219699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-bromo-4,5-dimethoxybenzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.376 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-BROMO-4,5-DIMETHOXYBENZALDEHYDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6CPY647AHD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 3-Bromo-4,5-dimethoxybenzaldehyde in the synthesis of complex molecules?
A: 3-Bromo-4,5-dimethoxybenzaldehyde serves as a crucial starting material in the multi-step synthesis of biologically relevant molecules. For instance, it is utilized in the production of 5-hydroxytryptamine-4,7-dione hydrochloride []. This compound, also known as 5-HT-4,7-dione, is a neurotoxic product resulting from the autoxidation of 5,7-dihydroxytryptamine. The synthesis begins with 3-Bromo-4,5-dimethoxybenzaldehyde and involves a series of transformations, including protection, nitration, reduction, and deprotection steps, ultimately leading to the desired indole derivative [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![1-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B128944.png)


![2,3-Diazabicyclo[2.2.1]hept-2-ene, 4-methyl-1-(pent-4-en-1-yl)-](/img/structure/B128955.png)



